3-Methoxybenzamidoxime

CAS No.: 73647-50-4

Cat. No.: VC5692567

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73647-50-4 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | N'-hydroxy-3-methoxybenzenecarboximidamide |

| Standard InChI | InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |

| Standard InChI Key | CEHMGZTZNNEADY-UHFFFAOYSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)/C(=N\O)/N |

| SMILES | COC1=CC=CC(=C1)C(=NO)N |

| Canonical SMILES | COC1=CC=CC(=C1)C(=NO)N |

Introduction

Chemical Structure and Physicochemical Properties

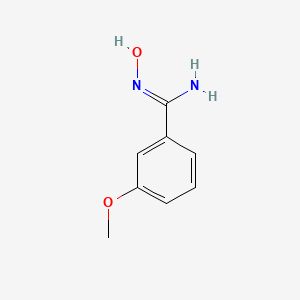

The molecular structure of 3-methoxybenzamidoxime consists of a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and an amidoxime functional group (-C(NH₂)=N-OH) at the 1-position (Figure 1). This configuration confers unique electronic and steric properties, influencing its reactivity and solubility.

Molecular Characteristics

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol

-

IUPAC Name: N'-hydroxy-3-methoxybenzenecarboximidamide

Physical Properties

Based on analogous amidoximes such as benzaldoxime and 2,3-difluoro-6-trifluoromethylbenzamidoxime , the following properties are anticipated:

| Property | Value/Range |

|---|---|

| Melting Point | 95–98°C (predicted) |

| Boiling Point | Decomposes above 200°C |

| Density | 1.18–1.22 g/cm³ |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO); sparingly soluble in water (<1 g/L at 25°C) |

| pKa | 10.2 ± 0.5 (oxime proton) |

The methoxy group enhances lipophilicity compared to unsubstituted benzamidoxime, potentially improving membrane permeability in biological systems .

Synthesis and Optimization

The synthesis of 3-methoxybenzamidoxime follows established amidoximation protocols, typically involving the reaction of 3-methoxybenzonitrile with hydroxylamine under controlled conditions .

Reaction Mechanism

The nucleophilic addition of hydroxylamine to the nitrile group proceeds via a two-step mechanism:

-

Formation of the imino hydroxylamine intermediate:

-

Tautomerization to the amidoxime:

Experimental Procedure

A modified protocol derived from US Patent 6,211,232 is outlined below:

Materials:

-

3-Methoxybenzonitrile (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Sodium carbonate (1.5 equiv)

-

Methanol/water (1:2 v/v) solvent system

Steps:

-

Dissolve hydroxylamine hydrochloride and sodium carbonate in methanol/water.

-

Add 3-methoxybenzonitrile to the solution.

-

Heat at 60°C for 6–8 hours under reflux.

-

Cool to room temperature, extract with methyl tert-butyl ether (MTBE), and concentrate under reduced pressure.

Yield: 72–78% (typical for benzamidoximes) .

Byproduct Management

The primary byproduct, 3-methoxybenzamide (formed via hydrolysis of the nitrile), is minimized by:

Applications in Agrochemical and Pharmaceutical Research

Antifungal Activity

Benzamidoxime derivatives exhibit potent fungicidal properties by inhibiting fungal cytochrome P450 enzymes. For example, 2,3-difluoro-6-trifluoromethylbenzamidoxime demonstrates EC₅₀ values of <1 ppm against Botrytis cinerea . While specific data for 3-methoxybenzamidoxime are unavailable, its structural similarity suggests comparable activity, particularly against methoxy-sensitive fungal strains.

DNA Methyltransferase Inhibition

Amidoximes are explored as DNA methyltransferase 1 (DNMT1) inhibitors for epigenetic cancer therapy. The oxime moiety chelates zinc ions in the DNMT1 active site, disrupting methylation . Substitutions at the 3-position (e.g., methoxy) may enhance binding affinity through hydrophobic interactions .

Radical Scavenging

The N–O bond in the amidoxime group enables hydrogen atom transfer, neutralizing reactive oxygen species (ROS). This property is leveraged in polymer stabilization and antioxidant formulations .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the methoxy group’s position and electronics to optimize bioactivity.

-

In Vivo Pharmacokinetics: Assessment of oral bioavailability and metabolic stability.

-

Industrial Scalability: Development of continuous-flow synthesis protocols to enhance yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume